molecular formula C11H15NO4S B1268937 3-(Benzyl-methanesulfonyl-amino)-propionic acid CAS No. 340025-20-9

3-(Benzyl-methanesulfonyl-amino)-propionic acid

Cat. No.: B1268937
CAS No.: 340025-20-9
M. Wt: 257.31 g/mol
InChI Key: OQWXCICKZFCDBP-UHFFFAOYSA-N
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Description

3-(Benzyl-methanesulfonyl-amino)-propionic acid is an organic compound that features a benzyl group, a methanesulfonyl group, and an amino group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyl-methanesulfonyl-amino)-propionic acid typically involves the following steps:

    Formation of Benzyl Methanesulfonate: Benzyl alcohol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form benzyl methanesulfonate.

    Amination: The benzyl methanesulfonate is then reacted with ammonia or an amine to introduce the amino group, forming benzyl methanesulfonyl amine.

    Alkylation: The benzyl methanesulfonyl amine is then alkylated with a suitable alkylating agent, such as ethyl bromoacetate, to introduce the propionic acid moiety.

    Hydrolysis: The ester formed in the previous step is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyl-methanesulfonyl-amino)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzyl group can be reduced to form the corresponding methyl derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyl-methanesulfonyl-amino)-propionic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of enzyme inhibitors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyl-methanesulfonyl-amino)-acetic acid
  • 3-(Benzyl-methanesulfonyl-amino)-butyric acid
  • 3-(Benzyl-methanesulfonyl-amino)-valeric acid

Uniqueness

3-(Benzyl-methanesulfonyl-amino)-propionic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the propionic acid moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.

Properties

IUPAC Name

3-[benzyl(methylsulfonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(15,16)12(8-7-11(13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWXCICKZFCDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349431
Record name 3-(Benzyl-methanesulfonyl-amino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340025-20-9
Record name 3-(Benzyl-methanesulfonyl-amino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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